molecular formula C13H23N3O4S3 B561619 N-Biotinylaminoethyl Methanethiosulfonate CAS No. 162758-04-5

N-Biotinylaminoethyl Methanethiosulfonate

Cat. No.: B561619
CAS No.: 162758-04-5
M. Wt: 381.5 g/mol
InChI Key: CQPWMXNDGWWWHG-UHFFFAOYSA-N
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Description

MTSEA-biotin, also known as N-Biotinylaminoethyl methanethiosulfonate, is a biotin-conjugated compound that selectively labels thiols under mild conditions. It is available in three variations with different linker lengths, allowing for selective labeling of cell surface thiols. This compound is widely used in biochemical and molecular biology research for its ability to label and visualize specific biomolecules .

Mechanism of Action

Target of Action

MTSEA Biotin, also known as N-Biotinylaminoethyl methylthiosulphonate, primarily targets thiol groups . These thiol groups are found in various biological molecules, particularly proteins. The compound is used to selectively label these thiols, especially those present on the cell surface .

Mode of Action

MTSEA Biotin interacts with its targets by forming a covalent bond with the thiol groups . This reaction is highly specific and occurs rapidly under mild conditions . The compound’s biotin moiety allows for easy detection and analysis of the labeled thiols .

Biochemical Pathways

MTSEA Biotin is often used in the Substituted Cysteine Accessibility Method (SCAM) . In this method, cysteine residues are introduced into specific regions of a protein, and MTSEA Biotin is used to probe the physico-chemical nature of the environment . This technique helps in mapping binding sites of ligand-gated ion channels and examining channel domains .

Pharmacokinetics

The compound is known to be soluble in dmf or dmso , which can influence its bioavailability.

Result of Action

The primary result of MTSEA Biotin’s action is the specific labeling of thiol groups . This labeling can be used to visualize newly transcribed tRNA in Saccharomyces cerevisiae cells and to probe the structure and function of proteins .

Action Environment

The action of MTSEA Biotin is influenced by the environmental conditions . The compound selectively labels thiols under mild conditions . The length of the linker in different variations of the compound can affect the interaction between biotin and streptavidin . Longer linkers should facilitate this interaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

MTSEA-biotin is synthesized through the conjugation of biotin with 2-aminoethyl methanethiosulfonate. The reaction typically involves the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out under mild conditions to preserve the integrity of the biotin and thiol groups .

Industrial Production Methods

Industrial production of MTSEA-biotin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified and stored under desiccated conditions at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

MTSEA-biotin primarily undergoes substitution reactions, where the methanethiosulfonate group reacts with thiol groups on target molecules. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .

Common Reagents and Conditions

The common reagents used in the reactions involving MTSEA-biotin include thiol-containing compounds and solvents like DMF or DMSO. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the conjugation process .

Major Products Formed

The major products formed from the reactions involving MTSEA-biotin are biotinylated thiol-containing molecules. These biotinylated products can then be used in various biochemical assays and imaging techniques .

Scientific Research Applications

MTSEA-biotin has a wide range of applications in scientific research:

Comparison with Similar Compounds

MTSEA-biotin is unique in its ability to selectively label thiol groups under mild conditions. Similar compounds include:

These variations allow for greater flexibility in experimental design and application, making MTSEA-biotin and its derivatives valuable tools in biochemical and molecular biology research.

Properties

CAS No.

162758-04-5

Molecular Formula

C13H23N3O4S3

Molecular Weight

381.5 g/mol

IUPAC Name

N-(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C13H23N3O4S3/c1-23(19,20)22-7-6-14-11(17)5-3-2-4-10-12-9(8-21-10)15-13(18)16-12/h9-10,12H,2-8H2,1H3,(H,14,17)(H2,15,16,18)

InChI Key

CQPWMXNDGWWWHG-UHFFFAOYSA-N

Isomeric SMILES

CS(=O)(=O)SCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

SMILES

CS(=O)(=O)SCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Canonical SMILES

CS(=O)(=O)SCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Appearance

Assay:≥95%A crystalline solid

Synonyms

Methanesulfonothioic Acid S-[2-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl] Ester;  MTSEA-BIOTIN; 

Origin of Product

United States

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